molecular formula C19H20N2O3S B5105090 (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid

Cat. No. B5105090
M. Wt: 356.4 g/mol
InChI Key: IVYPRUOVYMOVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as DMPT, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. DMPT is a thioether derivative of benzimidazole and has been found to have promising properties in the fields of agriculture, aquaculture, and biomedical research.

Mechanism of Action

The exact mechanism of action of (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is not fully understood, but it is believed to act via multiple pathways. In animals, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to increase the secretion of growth hormone and regulate the expression of genes involved in growth and immunity. In plants, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been found to enhance the activity of enzymes involved in photosynthesis and improve the uptake of nutrients.
Biochemical and Physiological Effects:
(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been found to have various biochemical and physiological effects in animals and plants. In animals, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to increase the levels of growth hormone, insulin-like growth factor 1, and insulin, which promote growth and development. (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has also been found to enhance the activity of antioxidant enzymes and reduce oxidative stress. In plants, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been shown to increase the levels of chlorophyll and carotenoids, which improve photosynthesis and plant growth.

Advantages and Limitations for Lab Experiments

(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid also has low toxicity and is not known to have any adverse effects on animals or plants. However, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has some limitations in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the species and experimental conditions used.

Future Directions

There are several potential future directions for research on (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. In agriculture, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid could be further studied for its effects on different livestock species and under different environmental conditions. In aquaculture, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid could be investigated for its potential to improve the resistance of fish and shrimp to diseases. In biomedical research, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid could be studied for its potential as an anticancer agent and its effects on the immune system. Further studies could also be conducted to elucidate the mechanism of action of (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid and its effects on different biological systems.
Conclusion:
In conclusion, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid is a promising compound that has been widely studied for its potential applications in agriculture, aquaculture, and biomedical research. Its synthesis method is well-established, and it has been found to have various biochemical and physiological effects in animals and plants. (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has several advantages for use in lab experiments, but its mechanism of action is not fully understood, and further research is needed to explore its potential applications.

Synthesis Methods

(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid can be synthesized by reacting 2-mercapto-1H-benzimidazole with 3,4-dimethylphenol and chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid as a white crystalline solid. The purity of (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid can be improved by recrystallization and column chromatography.

Scientific Research Applications

(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been extensively studied for its potential applications in various fields. In agriculture, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been found to improve the growth performance and feed efficiency of livestock animals such as pigs, chickens, and fish. (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has also been shown to enhance the immune system and reduce stress in animals. In aquaculture, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been used as a feed additive to improve the growth and survival rates of fish and shrimp. In biomedical research, (2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been investigated for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent.

properties

IUPAC Name

2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-7-8-15(11-14(13)2)24-9-10-25-19-20-16-5-3-4-6-17(16)21(19)12-18(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYPRUOVYMOVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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